Docosahexaenoic Acid Alkyne

Description

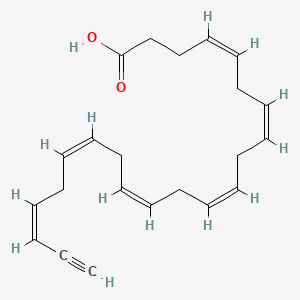

The exact mass of the compound 4Z,7Z,10Z,13Z,16Z,19Z-Docosahexaen-21-ynoic acid is 324.208930132 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaen-21-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h1,3-4,6-7,9-10,12-13,15-16,18-19H,5,8,11,14,17,20-21H2,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZUIIMXQHORMY-KUBAVDMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Docosahexaenoic Acid Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic Acid (DHA) is a critical omega-3 polyunsaturated fatty acid (PUFA) highly enriched in the brain and retina, where it plays a pivotal role in neuronal signaling, membrane fluidity, and inflammatory responses. To better understand its complex metabolism and signaling pathways, researchers have developed a powerful chemical tool: Docosahexaenoic Acid Alkyne (DHA-alkyne). This guide provides a comprehensive technical overview of DHA-alkyne, including its synthesis, experimental applications, and the insights it offers into cellular lipid metabolism.

This compound is a synthetic derivative of DHA where the terminal methyl group is replaced with an alkyne group. This small modification allows for the "tagging" and subsequent visualization or pull-down of DHA-containing molecules through a highly specific and bioorthogonal chemical reaction known as "click chemistry."[1][2] This technique enables researchers to trace the uptake, trafficking, and incorporation of DHA into various lipid species within cells and organisms.

Core Concepts and Chemical Properties

This compound, formally known as 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaen-21-ynoic acid, is a fatty acid analog designed for metabolic labeling.[2] The key feature of this molecule is the terminal alkyne group (a carbon-carbon triple bond), which serves as a bioorthogonal handle. This means it does not interfere with normal biological processes and can be specifically reacted with an azide-tagged reporter molecule in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC).[1]

| Property | Value | Reference |

| Formal Name | 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaen-21-ynoic acid | [2] |

| CAS Number | 2692622-57-2 | [2] |

| Molecular Formula | C22H28O2 | [2] |

| Molecular Weight | 324.5 g/mol | [2] |

| Appearance | Solution in ethanol (B145695) | [2] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.1 mg/ml | [2] |

| λmax | 224 nm | [2] |

Synthesis of this compound

Experimental Protocols

The primary application of DHA-alkyne is in metabolic labeling studies to trace the fate of DHA in cellular systems. This is followed by click chemistry for detection and analysis.

Metabolic Labeling of Cultured Cells

This protocol describes the general steps for labeling cultured cells with DHA-alkyne. Optimization of concentrations and incubation times is recommended for each cell type and experimental condition.

-

Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase during the labeling period.

-

Preparation of Labeling Medium: Prepare a stock solution of DHA-alkyne in a suitable solvent such as ethanol or DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration. Typical concentrations range from 5 µM to 50 µM.

-

Labeling: Remove the existing medium from the cells and replace it with the DHA-alkyne-containing medium.

-

Incubation: Incubate the cells for a desired period, which can range from a few hours to several days, depending on the experimental goals. This allows the cells to uptake and metabolize the DHA-alkyne.

-

Washing: After incubation, remove the labeling medium and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated DHA-alkyne.

Click Chemistry Reaction for Visualization or Enrichment

Once the cells are labeled, the incorporated DHA-alkyne can be detected by reacting it with an azide-containing reporter molecule, such as a fluorescent dye or biotin.

Materials:

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Azide-functionalized reporter (e.g., azide-fluorophore or azide-biotin)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Wash buffer (e.g., PBS with 3% BSA)

Protocol for In-Cell Visualization:

-

Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. A typical cocktail includes:

-

Azide-fluorophore (e.g., 5 µM)

-

CuSO4 (e.g., 100 µM)

-

THPTA (e.g., 500 µM)

-

Sodium ascorbate (B8700270) (e.g., 5 mM) in PBS.

-

-

Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: The cells are now ready for imaging using fluorescence microscopy.

Lipid Extraction and Analysis by Mass Spectrometry

For quantitative analysis of DHA-alkyne incorporation into different lipid species, lipids are extracted from the labeled cells and analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

Cell Lysis and Lipid Extraction: After labeling and washing, lyse the cells and extract the lipids using a standard method such as the Bligh-Dyer or Folch extraction.

-

Click Chemistry on Extracted Lipids: Perform the click chemistry reaction on the extracted lipids in a microcentrifuge tube using an azide-tagged reporter that is suitable for mass spectrometry analysis (e.g., an azide (B81097) with a specific mass tag).

-

LC-MS Analysis: Analyze the click-reacted lipid extract by LC-MS. The mass spectrometer will detect the unique mass of the DHA-alkyne-reporter conjugate, allowing for the identification and quantification of the lipid species into which the DHA-alkyne was incorporated.

Data Presentation and Visualization

Quantitative Data from Lipidomics Studies

The use of DHA-alkyne coupled with mass spectrometry allows for the detailed quantification of its incorporation into various lipid classes. For instance, studies on the effect of DHA supplementation in the prefrontal cortex of pigs revealed significant changes in the levels of various phospholipids (B1166683). While these studies used native DHA, similar quantitative approaches can be applied to DHA-alkyne experiments to trace its specific metabolic fate.

Table of Phosphatidylserine (B164497) (PS) Species Significantly Different with DHA Supplementation in Pig Prefrontal Cortex [3]

| Lipid Species | Fold Change | p-value |

| PS 16:0_18:1 | Increased | < 0.05 |

| PS 16:0_22:6 | Increased | < 0.05 |

| PS 18:0_18:1 | Increased | < 0.05 |

| PS 18:0_20:3 | Increased | < 0.05 |

| PS 18:0_22:6 | Increased | < 0.05 |

| PS 20:0_22:6 | Increased | < 0.05 |

| PS 20:1_22:6 | Increased | < 0.05 |

This table is an example from a DHA study and illustrates the type of quantitative data that can be obtained from lipidomics analysis.

Signaling Pathways and Experimental Workflows

DHA Signaling in Neuronal Cells

DHA is crucial for neuronal function, influencing neurotransmission and neuroprotection.[4][5] It is a key component of neuronal membranes and is particularly enriched in phospholipids like phosphatidylserine (PS) and phosphatidylethanolamine (B1630911) (PE).[5] DHA-alkyne can be used to trace the incorporation of DHA into these phospholipids and investigate its role in signaling pathways such as the Brain-Derived Neurotrophic Factor (BDNF) pathway, which is critical for synaptic plasticity.[3]

Caption: Proposed mechanism for DHA-alkyne in studying neuronal signaling.

Experimental Workflow for Lipidomics using DHA-Alkyne

The following diagram illustrates a typical workflow for a lipidomics experiment using DHA-alkyne.

Caption: A typical workflow for DHA-alkyne based lipidomics experiments.

Conclusion

This compound is an invaluable tool for researchers in lipid biology, neuroscience, and immunology. By enabling the precise tracking of DHA's metabolic fate, it provides a powerful method to unravel the complex roles of this essential fatty acid in cellular function and disease. The combination of metabolic labeling with click chemistry and advanced mass spectrometry techniques offers unprecedented opportunities to gain deeper insights into lipid signaling pathways and to identify new therapeutic targets in drug development.

References

- 1. Lipid Metabolism and Immune Function: Chemical Tools for Insights into T‐Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity [mdpi.com]

- 4. Docosahexaenoic Acid (DHA) Incorporation into the Brain from Plasma, as an In Vivo Biomarker of Brain DHA Metabolism and Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Docosahexaenoic Acid Alkyne (DHA-Alkyne) for Researchers, Scientists, and Drug Development Professionals

An ω-alkyne derivative of docosahexaenoic acid, Docosahexaenoic Acid Alkyne (DHA-alkyne) has emerged as a powerful chemical tool for the study of lipid metabolism, trafficking, and signaling. Its terminal alkyne group enables facile and specific labeling through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the visualization and quantification of DHA incorporation into cellular membranes and its subsequent metabolic fate, providing invaluable insights into the roles of this critical omega-3 fatty acid in cellular processes.

Chemical Structure and Properties

This compound, formally named (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaen-21-ynoic acid, is a synthetic derivative of docosahexaenoic acid (DHA).[1] The key structural feature is the replacement of the terminal methyl group of DHA with an alkyne moiety. This modification is minimally perturbing, allowing DHA-alkyne to mimic the behavior of its natural counterpart in biological systems.

The molecular formula of DHA-alkyne is C₂₂H₂₈O₂, with a molecular weight of 324.5 g/mol .[1] It is typically supplied as a solution in ethanol (B145695) and is soluble in various organic solvents such as DMF and DMSO.[1]

| Property | Value | Reference |

| Formal Name | (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaen-21-ynoic acid | [1] |

| CAS Number | 2692622-57-2 | [1] |

| Molecular Formula | C₂₂H₂₈O₂ | [1] |

| Molecular Weight | 324.5 g/mol | [1] |

| Purity | ≥98% | |

| Appearance | Solution in ethanol | [1] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.1 mg/ml | [1] |

| λmax | 224 nm | [1] |

Synthesis of this compound

Caption: Conceptual workflow for the synthesis of DHA-Alkyne.

Experimental Protocols

The primary application of DHA-alkyne is in metabolic labeling studies coupled with click chemistry for detection. Below are detailed protocols for cellular labeling and subsequent visualization.

Protocol 1: Metabolic Labeling of Cultured Cells with DHA-Alkyne

This protocol describes the incorporation of DHA-alkyne into the cellular lipids of cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

DHA-alkyne stock solution (e.g., 10 mM in ethanol)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Preparation of DHA-alkyne/BSA complex: a. In a sterile microfuge tube, add the desired amount of DHA-alkyne stock solution. b. In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 10% w/v). c. Add the BSA solution to the DHA-alkyne and vortex gently to mix. The molar ratio of DHA-alkyne to BSA should be between 2:1 and 5:1. d. Incubate the mixture at 37°C for 30 minutes to allow for complex formation. e. Dilute the complex in complete cell culture medium to the final desired concentration (typically 10-50 µM).

-

Cell Labeling: a. Plate cells in a suitable format for the downstream application (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry). b. Allow cells to adhere and reach the desired confluency (typically 70-80%). c. Remove the existing culture medium and replace it with the medium containing the DHA-alkyne/BSA complex. d. Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the specific research question and cell type.

-

Cell Harvest and Fixation: a. After the incubation period, remove the labeling medium and wash the cells three times with ice-cold PBS to remove unincorporated DHA-alkyne. b. For microscopy, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. For other applications, cells can be harvested by trypsinization or scraping.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol describes the "clicking" of a fluorescent azide (B81097) to the alkyne-labeled lipids within fixed cells.[2]

Materials:

-

Fixed cells labeled with DHA-alkyne

-

Fluorescent azide (e.g., Alexa Fluor 488 azide, Cy5 azide) stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

-

PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Permeabilization: a. After fixation, wash the cells twice with PBS. b. Permeabilize the cells by incubating with permeabilization buffer for 10 minutes at room temperature. c. Wash the cells three times with PBS.

-

Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:

- 885 µL of PBS

- 10 µL of fluorescent azide stock solution (final concentration 100 µM)

- 20 µL of CuSO₄ stock solution (final concentration 1 mM)

- 20 µL of THPTA stock solution (final concentration 1 mM)

- 50 µL of sodium ascorbate stock solution (final concentration 5 mM)

- Note: Add the reagents in the order listed and mix gently after each addition. The sodium ascorbate should be added last to initiate the reaction. b. Add the click reaction cocktail to the fixed and permeabilized cells. c. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Staining: a. Remove the click reaction cocktail and wash the cells three times with PBS. b. If desired, counterstain the nuclei by incubating with a DAPI solution for 5 minutes. c. Wash the cells twice with PBS.

-

Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Quantitative Data

Spectroscopic Data

While comprehensive, publicly available NMR and mass spectrometry data specifically for DHA-alkyne are limited, the expected spectral characteristics can be inferred from the structure of DHA and the presence of the terminal alkyne.

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the vinyl protons of the six cis-double bonds, the bis-allylic protons, the protons adjacent to the carboxylic acid, and a characteristic signal for the terminal alkyne proton. |

| ¹³C NMR | Resonances for the carboxyl carbon, the sp² carbons of the double bonds, the sp³ carbons of the methylene (B1212753) groups, and the sp carbons of the alkyne. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (324.5 g/mol ), along with characteristic fragmentation patterns. |

Cellular Incorporation and Quantification

The uptake and incorporation of DHA-alkyne into cellular lipids can be quantified using various methods, including fluorescence intensity measurements from microscopy images, flow cytometry, and mass spectrometry-based lipidomics. A study by Laval et al. (2021) provides a detailed protocol for quantifying fatty acid uptake in Mycobacterium tuberculosis using click chemistry and flow cytometry, a method that can be adapted for mammalian cells.[3] Another study by Kim et al. (2020) details a method for quantifying DHA uptake in neuronal cells.[4]

Signaling Pathways and Experimental Workflows

DHA is known to play a crucial role in various signaling pathways, particularly in the brain and retina. It is a key component of neuronal membranes and is involved in modulating membrane fluidity, lipid raft organization, and the function of membrane-associated proteins. DHA-alkyne can be used as a chemical probe to trace the incorporation of DHA into specific lipid pools and investigate its impact on signaling cascades.

One area of significant interest is the role of DHA in the formation and dynamics of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. It has been shown that DHA can modulate the size and composition of these rafts.[5][6][7]

Experimental Workflow: Investigating the Impact of DHA-Alkyne on Lipid Raft-Mediated Signaling

This workflow outlines an experiment to investigate how the incorporation of DHA-alkyne into the plasma membrane of a neuronal cell line affects the localization of a key signaling protein to lipid rafts and its subsequent downstream signaling.

Caption: Experimental workflow to study DHA-Alkyne's effect on lipid rafts.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docosahexaenoic Acid Controls Pulmonary Macrophage Lipid Raft Size and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Docosahexaenoic acid regulates the formation of lipid rafts: A unified view from experiment and simulation [scholarworks.indianapolis.iu.edu]

- 7. mdpi.com [mdpi.com]

Synthesis of Omega-Alkyne Docosahexaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for omega-alkyne docosahexaenoic acid (DHA-alkyne), a valuable chemical probe for studying the metabolism and biological roles of DHA. The synthesis involves a multi-step process starting from docosahexaenoic acid, leveraging established organic chemistry reactions adapted for the sensitive polyunsaturated fatty acid backbone.

Synthetic Strategy Overview

The synthesis of omega-alkyne docosahexaenoic acid (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-21-ynoic acid) can be approached through a linear sequence starting from the readily available docosahexaenoic acid. The core strategy involves:

-

Protection of the Carboxylic Acid: The carboxylic acid moiety of DHA is first protected as a methyl ester to prevent its interference in subsequent reactions.

-

Terminal Hydroxylation: The terminal methyl group of the protected DHA is hydroxylated to provide a handle for further functionalization. This guide will leverage a known convergent synthesis approach for ω-hydroxy PUFAs.

-

Activation of the Terminal Hydroxyl Group: The primary alcohol is converted into a good leaving group, such as a bromide, to facilitate nucleophilic substitution.

-

Introduction of the Alkyne Moiety: A protected terminal alkyne is introduced via a Sonogashira coupling reaction.

-

Deprotection: The protecting groups on the alkyne and the carboxylic acid are removed to yield the final product.

Experimental Protocols

Step 1: Methyl Esterification of Docosahexaenoic Acid

Objective: To protect the carboxylic acid group of DHA as a methyl ester.

Methodology:

-

Docosahexaenoic acid (1.0 eq) is dissolved in dry methanol (B129727) (MeOH, 20 mL/g of DHA).

-

Concentrated sulfuric acid (H₂SO₄, 0.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours under an inert atmosphere (e.g., argon).

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield docosahexaenoic acid methyl ester.[1][2][3][4][5]

Step 2: Synthesis of ω-Hydroxy Docosahexaenoic Acid Methyl Ester

Objective: To introduce a hydroxyl group at the terminal (ω) position of the DHA methyl ester. This protocol is adapted from a convergent synthesis approach for ω-hydroxy PUFAs.[6]

(Note: A direct, selective terminal hydroxylation of a long-chain saturated alkane is challenging. The referenced method utilizes a convergent approach, building the molecule from smaller, functionalized fragments. For the purpose of this guide, we will present this as a conceptual step, acknowledging that a de novo synthesis of 22-hydroxy-DHA methyl ester would be a significant undertaking. The protocol below is a simplified representation of the final steps of such a convergent synthesis.)

Methodology (Conceptual Final Step):

A poly-yne precursor is subjected to partial hydrogenation to yield the all-cis polyunsaturated chain of the ω-hydroxy DHA derivative.

-

The poly-yne precursor (1.0 eq) is dissolved in a suitable solvent such as ethyl acetate.

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) is added.

-

The reaction vessel is flushed with hydrogen gas and the reaction proceeds under a hydrogen atmosphere (balloon pressure) at room temperature.

-

The reaction is carefully monitored by GC-MS or ¹H NMR to ensure partial hydrogenation without over-reduction of the double bonds.

-

Upon completion, the catalyst is removed by filtration through Celite.

-

The solvent is evaporated to yield the ω-hydroxy docosahexaenoic acid methyl ester.

Step 3: Bromination of ω-Hydroxy Docosahexaenoic Acid Methyl Ester

Objective: To convert the terminal hydroxyl group to a bromide, a good leaving group for the subsequent coupling reaction.

Methodology:

-

ω-Hydroxy docosahexaenoic acid methyl ester (1.0 eq) is dissolved in dry dichloromethane (B109758) (DCM) under an argon atmosphere.

-

The solution is cooled to 0 °C.

-

Phosphorus tribromide (PBr₃, 0.5 eq) is added dropwise with stirring.[7][8][9][10]

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of ice-cold water.

-

The mixture is extracted with DCM. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ω-bromo docosahexaenoic acid methyl ester.

Step 4: Sonogashira Coupling with Trimethylsilylacetylene (B32187)

Objective: To introduce the alkyne moiety at the ω-position via a palladium-catalyzed cross-coupling reaction.

Methodology:

-

In a Schlenk flask, ω-bromo docosahexaenoic acid methyl ester (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) are combined.[11][12][13]

-

The flask is evacuated and backfilled with argon.

-

Dry, degassed triethylamine (B128534) (Et₃N) is added, followed by trimethylsilylacetylene (TMSA, 1.5 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed in vacuo.

-

The residue is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane/ethyl acetate) to afford the ω-(trimethylsilylalkynyl) docosahexaenoic acid methyl ester.[14][15][16][17]

Step 5: Deprotection of the Silyl Group

Objective: To remove the trimethylsilyl (B98337) protecting group from the terminal alkyne.

Methodology:

-

The ω-(trimethylsilylalkynyl) docosahexaenoic acid methyl ester (1.0 eq) is dissolved in tetrahydrofuran (B95107) (THF).

-

Tetrabutylammonium fluoride (B91410) (TBAF, 1.1 eq, 1M solution in THF) is added dropwise at 0 °C.[18][19][20][21]

-

The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched with saturated ammonium (B1175870) chloride solution.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield ω-alkyne docosahexaenoic acid methyl ester.

Step 6: Hydrolysis of the Methyl Ester

Objective: To deprotect the carboxylic acid and obtain the final product.

Methodology:

-

The ω-alkyne docosahexaenoic acid methyl ester (1.0 eq) is dissolved in a mixture of THF and water.

-

Lithium hydroxide (B78521) (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the THF is removed under reduced pressure.

-

The aqueous solution is acidified to pH 3-4 with 1M HCl.

-

The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield omega-alkyne docosahexaenoic acid.[22]

Data Presentation

Table 1: Summary of Reagents and Typical Yields for the Synthesis of Omega-Alkyne Docosahexaenoic Acid.

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Methyl Esterification | DHA, MeOH, H₂SO₄ | Methanol | >95 |

| 2 | ω-Hydroxylation | Poly-yne precursor, Lindlar's catalyst, H₂ | Ethyl Acetate | (Variable, dependent on convergent synthesis) |

| 3 | Bromination | ω-Hydroxy DHA methyl ester, PBr₃ | Dichloromethane | 80-90 |

| 4 | Sonogashira Coupling | ω-Bromo DHA methyl ester, TMSA, Pd(PPh₃)₄, CuI, Et₃N | Triethylamine | 70-85 |

| 5 | Silyl Deprotection | ω-(TMS-alkynyl) DHA methyl ester, TBAF | Tetrahydrofuran | >90 |

| 6 | Ester Hydrolysis | ω-Alkynyl DHA methyl ester, LiOH | THF/Water | >95 |

Yields are estimates based on similar reactions in the literature and may vary depending on the specific substrate and reaction conditions.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for omega-alkyne docosahexaenoic acid.

Sonogashira Coupling Mechanism

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Docosahexaenoic Acid (all cis-4,7,10,13,16,19) Methyl Ester - LKT Labs [lktlabs.com]

- 3. all-cis-4,7,10,13,16,19-ドコサヘキサエン酸メチルエステル analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. DOCOSAHEXAENOIC ACID METHYL ESTER | 2566-90-7 [chemicalbook.com]

- 5. Docosahexaenoic acid methyl ester | C23H34O2 | CID 6421262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 15. mdpi.org [mdpi.org]

- 16. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Reddit - The heart of the internet [reddit.com]

- 22. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]

A Technical Guide to the Bio-orthogonal Properties of DHA-Alkyne

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bio-orthogonal Chemistry and Lipid Metabolism

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] This powerful concept allows for the precise labeling and tracking of biomolecules in real-time and in their native environment. A key strategy in this field is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3][4] These reactions involve the formation of a stable triazole linkage between an alkyne and an azide (B81097), two functional groups that are largely absent and non-reactive in biological systems.[1][5]

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cell membranes, particularly in the brain and retina, and is involved in numerous physiological processes.[6][7] Studying its dynamic roles in lipid metabolism, membrane structure, and signaling pathways has traditionally been challenging. The development of DHA-alkyne, a synthetic analog of DHA featuring a terminal alkyne group, provides a powerful tool to overcome these challenges.[8][9][10] This guide details the bio-orthogonal properties of DHA-alkyne, its applications, and the experimental protocols for its use.

Core Properties of DHA-Alkyne

DHA-alkyne, formally known as 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaen-21-ynoic acid, is a derivative of DHA where the terminal omega-carbon is replaced with an alkyne moiety.[8][10] This minimal modification is crucial for its bio-orthogonal applications.

-

Bio-inertness: The terminal alkyne group is small and chemically inert within the cellular environment, minimizing perturbation of the fatty acid's natural behavior.[11][12] This allows DHA-alkyne to be metabolized and incorporated into complex lipids much like endogenous DHA.

-

Metabolic Incorporation: Once introduced to cells or organisms, DHA-alkyne is recognized by cellular machinery and participates in lipid metabolic pathways. It can be esterified into various lipid classes, such as glycerophospholipids and triglycerides, effectively tagging these molecules for subsequent detection.[8][11][13]

-

Specific Reactivity: The alkyne handle serves as a specific target for "click" reactions. It reacts efficiently and selectively with azide-containing reporter molecules (e.g., fluorophores, biotin) via CuAAC or SPAAC, enabling visualization and pull-down experiments.[8][11][14]

A summary of the key properties of DHA-alkyne is presented below.

| Property | Value | Reference |

| Formal Name | 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaen-21-ynoic acid | [8] |

| CAS Number | 2692622-57-2 | [8][10] |

| Molecular Formula | C₂₂H₂₈O₂ | [8][10] |

| Molecular Weight | 324.5 g/mol | [8][10] |

| Purity | ≥98% | [8][10] |

| Formulation | A solution in ethanol (B145695) | [8][10] |

| Solubility (mg/ml) | DMF: 50, DMSO: 50, Ethanol: 50, PBS (pH 7.2): 0.1 | [8] |

Experimental Applications and Workflows

DHA-alkyne serves as a versatile tool for investigating lipid biology. Its primary application involves metabolic labeling followed by click chemistry-mediated detection to study lipid trafficking, metabolism, and interactions.

The process of using DHA-alkyne for biological investigation typically follows three main steps: Labeling, Ligation, and Analysis.

-

Tracing Fatty Acid Metabolism: DHA-alkyne allows for the direct tracking of how DHA is taken up by cells, incorporated into different lipid species, and trafficked to various organelles.[8][11] This is invaluable for lipidomics studies and understanding metabolic flux.[13][15]

-

Fluorescence Imaging: By clicking DHA-alkyne to a fluorescent azide, researchers can visualize the subcellular localization of DHA-containing lipids. This has been used to image lipid droplets, membranes, and other lipid-rich structures with high sensitivity.[14][16]

-

Studying Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. DHA is known to sensitize cancer cells to ferroptosis.[17] DHA-alkyne can be used to track the incorporation of this specific PUFA into membranes, providing a tool to investigate the lipid-specific mechanisms underlying this cell death pathway.[18][19]

Detailed Experimental Protocols

The following are representative protocols for the use of DHA-alkyne in cell culture.

This protocol is adapted from methodologies for labeling cells with alkyne-modified fatty acids.[12][14]

-

Preparation of DHA-Alkyne Stock: Dissolve DHA-alkyne in ethanol or DMSO to create a concentrated stock solution (e.g., 10-50 mM).[8][12] Store at -80°C.

-

Cell Seeding: Plate cells (e.g., HeLa, PC3) on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of labeling.

-

Labeling: The next day, dilute the DHA-alkyne stock solution in complete culture medium to a final concentration of 2.5-25 µM. The optimal concentration should be determined empirically for each cell type.

-

Incubation: Remove the old medium from the cells and replace it with the DHA-alkyne-containing medium. Incubate for 4-24 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Washing: After incubation, wash the cells three times with warm PBS to remove unincorporated DHA-alkyne.

This protocol is a generalized procedure for "clicking" a fluorescent azide to the incorporated DHA-alkyne.[14]

-

Reagents:

-

Click-iT® Reaction Buffer: (e.g., from Thermo Fisher Scientific) or a self-made buffer (100 mM HEPES/KOH, pH 7.4).[14]

-

Copper (II) Sulfate (CuSO₄): 100 mM stock in water.

-

Reducing Agent: (e.g., Sodium Ascorbate): 1 M stock in water, freshly prepared.

-

Copper Chelating Ligand (optional but recommended): (e.g., TBTA or Picolyl Azide): Enhances reaction efficiency and reduces copper toxicity.[14]

-

Fluorescent Azide: (e.g., Alexa Fluor 488 Azide): 2-5 mM stock in DMSO.

-

-

Procedure:

-

Fixation: Fix the labeled cells (from Protocol 4.1) with 3.7% formalin in PBS for 15-20 minutes at room temperature.[14]

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes. This step is necessary for intracellular targets.

-

Washing: Wash cells twice with PBS.

-

Click Reaction Cocktail Preparation: Prepare the cocktail immediately before use. For a 500 µL reaction volume:

-

438 µL PBS

-

10 µL CuSO₄ (Final conc: 2 mM)

-

2.5 µL Fluorescent Azide (Final conc: 10-25 µM)

-

50 µL Sodium Ascorbate (Final conc: 100 mM) (Note: Add reagents in the order listed, vortexing gently after adding the sodium ascorbate).

-

-

Ligation: Remove the wash buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium (e.g., containing DAPI for nuclear counterstaining) and image using fluorescence microscopy.

-

Visualizing Related Biological Pathways

DHA can promote ferroptosis by being incorporated into membrane phospholipids, where it becomes a substrate for lipid peroxidation. This process can be dependent on or independent of lipoxygenase (ALOX) enzymes.

Quantitative Data Summary

While specific kinetic data for DHA-alkyne is sparse in the literature, data from similar alkyne-lipid analogs can provide context for experimental design. The efficiency of labeling and click reactions can be quantified using methods like flow cytometry or quantitative mass spectrometry.

| Parameter | Typical Value/Range | Method of Measurement | Reference Context |

| Cellular Labeling Concentration | 2.5 - 100 µM | Titration & Fluorescence | [12][14][20] |

| Incubation Time | 4 - 24 hours | Time-course analysis | [14][20][21] |

| Fluorescence Enhancement | 8 to 20-fold over control | Flow Cytometry | [21] |

| Click Reaction Time | 30 - 60 minutes | Protocol Optimization | [22][23] |

| Copper (CuSO₄) Concentration | 1 - 2 mM | Protocol Optimization | [14] |

Note: These values are general guidelines. Optimal conditions must be determined empirically for each specific experimental system.

Conclusion and Future Directions

DHA-alkyne is a powerful bio-orthogonal probe that enables the precise study of DHA metabolism and localization within complex biological systems. Its ability to be metabolically incorporated and subsequently tagged via click chemistry opens up avenues for high-resolution imaging, proteomic profiling of lipid-protein interactions, and detailed investigations into lipid-mediated signaling pathways like ferroptosis. Future developments may include the use of DHA-alkyne in advanced imaging techniques like stimulated Raman scattering (SRS) microscopy, which can visualize alkyne tags directly without the need for bulky fluorophores, and in multi-omics approaches to provide a holistic view of lipid function in health and disease.[20]

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Docosahexaenoic Acid Alkyne - Cayman Chemical [bioscience.co.uk]

- 11. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Practical labeling methodology for choline-derived lipids and applications in live cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Omega-3 Docosahexaenoic Acid as a Promising Inducer of Ferroptosis: Dynamics of Action in Prostate and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DHA inhibits proliferation and induces ferroptosis of leukemia cells through autophagy dependent degradation of ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Lipidomics: A Technical Guide to Alkyne-Modified Fatty Acids

A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, development, and application of alkyne-modified fatty acids for tracing lipid metabolism and profiling protein acylation.

The study of fatty acids and their myriad roles in cellular physiology, from energy storage to signaling, has been revolutionized by the advent of bioorthogonal chemistry. Among the most powerful tools to emerge from this field are alkyne-modified fatty acids. These synthetic analogs of natural fatty acids, featuring a terminal alkyne group, have provided an unprecedented window into the dynamic world of lipid metabolism and protein lipidation. This technical guide delves into the core of this technology, offering a detailed exploration of the discovery, synthesis, and diverse applications of these remarkable chemical probes.

Introduction: The "Click" That Resonated Through Lipid Biology

Traditional methods for studying fatty acid metabolism, such as radiolabeling, while foundational, come with inherent limitations, including safety concerns and the inability to easily integrate with modern analytical techniques like mass spectrometry. The early 2000s saw the emergence of "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and occur under biologically compatible conditions.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction stands as the cornerstone of this chemical toolbox, enabling the covalent ligation of an alkyne- and an azide-functionalized molecule.

This breakthrough paved the way for the development of alkyne-modified fatty acids. These probes can be fed to cells or organisms, where they are incorporated into various metabolic pathways, mirroring the fate of their natural counterparts.[2] The embedded alkyne tag then serves as a handle for "clicking" on a reporter molecule, such as a fluorophore for imaging or a biotin (B1667282) tag for enrichment and identification by mass spectrometry.[1][3] This two-step approach offers a versatile and powerful platform to visualize, identify, and quantify fatty acid-containing molecules with high sensitivity and specificity.

Synthesis and Availability of Alkyne-Modified Fatty Acid Probes

A variety of alkyne-modified fatty acid probes have been synthesized and are commercially available, each designed to mimic a specific endogenous fatty acid.[2] The alkyne group is typically introduced at the ω-position (the terminal end) of the fatty acid to minimize steric hindrance and maintain its biochemical properties.[4]

Commonly Used Alkyne-Modified Fatty Acid Probes:

| Probe Name | Natural Analog | Carbon Chain | Key Applications |

| 17-Octadecynoic Acid (17-ODYA) | Stearic Acid | C18 | General profiling of fatty acylated proteins.[3] |

| 15-Hexadecynoic Acid (15-HDYA) | Palmitic Acid | C16 | Studying S-palmitoylation. |

| 13-Tetradecynoic Acid (13-TDYA) | Myristic Acid | C14 | Profiling N-myristoylated proteins. |

The synthesis of ω-alkynyl fatty acids can be achieved through various organic chemistry routes, often involving a "zipper reaction" to isomerize an internal alkyne to a terminal alkyne, followed by oxidation.[4] For researchers requiring custom probes, detailed synthetic protocols for related compounds like oxaalkyne fatty acids are available in the literature.[5]

Experimental Protocols: A Step-by-Step Guide

The successful application of alkyne-modified fatty acids hinges on robust and optimized experimental protocols. This section provides a detailed methodology for their use in cell culture-based experiments.

Preparation and Saponification of Alkyne-Modified Fatty Acids

Long-chain fatty acids have poor solubility in aqueous media, which can limit their uptake by cells and potentially lead to toxicity.[3] Saponification, followed by conjugation to fatty acid-free bovine serum albumin (BSA), significantly improves their delivery and incorporation into cells.[3]

Protocol for Saponification and BSA Conjugation:

| Step | Procedure | Reagents and Materials |

| 1 | Prepare a stock solution of the alkyne-modified fatty acid (e.g., 50 mM 17-ODYA in DMSO). | Alkyne-modified fatty acid, DMSO |

| 2 | In a sterile microfuge tube, mix the fatty acid stock solution with an equal volume of 1 M KOH. | 1 M KOH |

| 3 | Incubate at 65°C for 30 minutes to saponify the fatty acid. | Heating block or water bath |

| 4 | Prepare a solution of fatty acid-free BSA (e.g., 10% w/v in sterile PBS). | Fatty acid-free BSA, PBS |

| 5 | Add the saponified fatty acid solution to the BSA solution and incubate at 37°C for 15 minutes with gentle agitation to allow for conjugation. | Incubator |

| 6 | The fatty acid-BSA conjugate is now ready for addition to cell culture media. |

Metabolic Labeling of Cells

This protocol outlines the steps for incorporating the alkyne-modified fatty acid into cellular proteins and lipids.

Metabolic Labeling Protocol:

| Step | Procedure | Reagents and Materials | Quantitative Parameters |

| 1 | Plate cells to achieve 70-80% confluency on the day of the experiment. | Appropriate cell culture plates/dishes | - |

| 2 | (Optional) Starve cells in serum-free or delipidated media for 45-60 minutes prior to labeling. | Serum-free or delipidated cell culture medium | - |

| 3 | Add the saponified alkyne fatty acid-BSA conjugate to the cell culture medium to achieve the desired final concentration. | Fatty acid-BSA conjugate | 25 µM for alkynyl-myristate, 100 µM for alkynyl-palmitate and -stearate[3] |

| 4 | Incubate the cells for the desired labeling period. | 37°C, 5% CO2 incubator | 4 hours is a common starting point[6] |

| 5 | Wash the cells three times with cold PBS to remove unincorporated fatty acids. | Cold PBS | - |

| 6 | Proceed to cell lysis or fixation for downstream applications. | - | - |

Cell Lysis and Protein Quantification

For proteomic analysis, cells are lysed to release their protein content.

Cell Lysis Protocol:

| Step | Procedure | Reagents and Materials |

| 1 | Add lysis buffer to the washed cell pellet. A common lysis buffer is 1% SDS in PBS, supplemented with a protease inhibitor cocktail and benzonase nuclease. | 1% SDS lysis buffer, protease inhibitors, benzonase |

| 2 | Incubate on ice for 10 minutes with occasional vortexing. | Ice, vortexer |

| 3 | Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. | Refrigerated centrifuge |

| 4 | Collect the supernatant containing the protein lysate. | - |

| 5 | Determine the protein concentration using a standard protein assay, such as the BCA assay. | BCA protein assay kit |

Click Chemistry Reaction on Cell Lysates

This protocol describes the CuAAC reaction to attach a reporter molecule to the alkyne-labeled proteins in the lysate.

Click Chemistry Protocol:

| Step | Procedure | Reagents and Materials | Final Concentrations |

| 1 | In a microfuge tube, combine the protein lysate (e.g., 50 µL at 1-5 mg/mL) with PBS. | Protein lysate, PBS | - |

| 2 | Add the azide-functionalized reporter (e.g., azido-rhodamine or biotin-azide). | Azide reporter stock solution | 20-50 µM |

| 3 | Add the copper(I) ligand, THPTA or TBTA. | THPTA/TBTA stock solution | 1 mM THPTA |

| 4 | Add copper(II) sulfate (B86663) (CuSO4). | CuSO4 stock solution | 0.1 mM |

| 5 | Initiate the reaction by adding freshly prepared sodium ascorbate (B8700270). | Sodium ascorbate stock solution | 1 mM |

| 6 | Incubate at room temperature for 1-2 hours, protected from light. | Shaker/rotator | - |

| 7 | The labeled proteins are now ready for downstream analysis. | - | - |

In-Gel Fluorescence Scanning and Mass Spectrometry Analysis

Labeled proteins can be visualized directly in a polyacrylamide gel or enriched for identification by mass spectrometry.

Downstream Analysis Protocols:

| Analysis Type | Key Steps |

| In-Gel Fluorescence | 1. Precipitate the protein from the click reaction mixture using methanol/chloroform. 2. Resuspend the protein pellet in SDS-PAGE sample buffer. 3. Separate the proteins by SDS-PAGE. 4. Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths. |

| Mass Spectrometry | 1. For biotin-labeled proteins, perform a streptavidin pulldown to enrich the acylated proteins. 2. Elute the bound proteins from the beads. 3. Digest the proteins into peptides (e.g., with trypsin). 4. Analyze the peptides by LC-MS/MS to identify the acylated proteins and the sites of modification. |

Quantitative Data from Mass Spectrometry Analysis:

| Parameter | Value | Reference |

| Detection Limit (Triacylglycerol) | 0.1 pmol | [7] |

| Detection Limit (Single Cell) | 0.2 fmol | [7] |

| Number of Lipid Species Identified | >250 across 17 classes | [7] |

Visualizing Workflows and Pathways

To better understand the experimental processes and biological pathways involved, the following diagrams have been generated using the DOT language.

Applications in Research and Drug Development

The ability to track fatty acid metabolism and protein acylation in living systems has profound implications for various fields of research and for the pharmaceutical industry.

-

Understanding Disease Mechanisms: Aberrant lipid metabolism is a hallmark of numerous diseases, including cancer, metabolic syndrome, and neurodegenerative disorders. Alkyne-modified fatty acids are being used to dissect the metabolic rewiring that occurs in these conditions, potentially revealing new therapeutic targets.[2]

-

Target Identification and Validation: By identifying proteins that are dynamically acylated in response to specific stimuli or in disease states, this technology can uncover novel drug targets.

-

Drug Discovery and Development: Alkyne-modified fatty acids can be used to assess the on- and off-target effects of drugs that modulate lipid metabolism or protein acylation. They can also be employed to develop novel drug delivery systems that target specific lipid metabolic pathways.

-

Fundamental Biological Research: These probes are invaluable for answering fundamental questions about the roles of different fatty acids in cellular processes, the dynamics of lipid trafficking, and the regulation of protein function by lipidation.

Conclusion and Future Outlook

The discovery and development of alkyne-modified fatty acids have ushered in a new era of precision and depth in the study of lipid biology. The combination of metabolic labeling with the specificity of click chemistry provides a versatile and powerful platform for researchers across various disciplines. As new probes with enhanced properties are developed and analytical instrumentation becomes even more sensitive, we can expect this technology to continue to unravel the complexities of lipid metabolism and its role in health and disease, ultimately paving the way for novel diagnostic and therapeutic strategies.

References

- 1. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

Physical and chemical properties of Docosahexaenoic Acid Alkyne

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoic acid alkyne (DHA-alkyne) is a chemically modified analog of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid vital for cognitive function and retinal health. The introduction of a terminal alkyne group provides a powerful tool for researchers, enabling the tracking and analysis of DHA metabolism and localization through bioorthogonal chemistry. This guide details the physical and chemical properties of DHA-alkyne, outlines key experimental protocols, and provides visualizations of relevant biochemical processes.

Core Physical and Chemical Properties

DHA-alkyne is the ω-alkyne derivative of Docosahexaenoic acid.[1][2] Its terminal triple bond allows for highly specific covalent reaction with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This bioorthogonal reaction facilitates the attachment of various reporter molecules, such as fluorophores or biotin, for visualization and purification.

Quantitative Data Summary

For ease of reference, the key physical and chemical properties of Docosahexaeno-ic Acid Alkyne are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C22H28O2 | [1][2][3] |

| Molecular Weight | 324.46 g/mol (or 324.5 g/mol ) | [1][2][3] |

| Formal Name | 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaen-21-ynoic acid | [2] |

| Synonyms | DHA-alkyne, FA 22:8, Click Tag™ DHA Alkyne | [1][2][3] |

| CAS Number | 2692622-57-2 | [1][2] |

| Purity | ≥98% | [2][3] |

| Appearance | A solution in ethanol (B145695) | [2][3] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.1 mg/ml | [2] |

| Stability | ≥ 2 years (when stored properly) | [2] |

| λmax | 224 nm | [2] |

Experimental Protocols

DHA-alkyne is a versatile tool for studying lipid metabolism, particularly in the context of lipidomics and cellular imaging. Below are detailed methodologies for its application.

Synthesis of this compound

The synthesis of DHA-alkyne and similar polyunsaturated fatty acid alkynes can be achieved through a variety of organic synthesis routes. One common approach is a convergent synthesis strategy that involves the iterative coupling of smaller building blocks. A polyacetylene approach, for instance, utilizes copper-promoted coupling reactions of propargyl bromides with terminal alkynes to construct the carbon backbone, followed by semihydrogenation to yield the characteristic all-cis double bond geometry of DHA.

A general synthetic strategy may involve:

-

Retrosynthetic Analysis: Disconnecting the target molecule into smaller, commercially available or easily synthesized precursors.

-

Iterative Coupling: Stepwise construction of the 22-carbon chain using reactions like Sonogashira or Cadiot-Chodkiewicz coupling to link alkyne-containing fragments.

-

Stereoselective Reduction: Conversion of the internal triple bonds to cis-double bonds using catalysts such as Lindlar's catalyst.

-

Terminal Alkyne Installation: Introduction of the terminal alkyne at the omega end of the fatty acid chain.

-

Purification: Purification of the final product using chromatographic techniques like high-performance liquid chromatography (HPLC).

Metabolic Labeling of Cellular Lipids with DHA-Alkyne

This protocol describes the incorporation of DHA-alkyne into cellular lipids for subsequent analysis.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight in standard growth medium.

-

Labeling: Prepare a stock solution of DHA-alkyne in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range). Replace the standard growth medium with the DHA-alkyne-containing medium and incubate the cells for a specified period (e.g., 2-24 hours) to allow for metabolic incorporation.

-

Cell Harvest and Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove unincorporated DHA-alkyne. For imaging, fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.

-

Permeabilization: If intracellular targets are to be labeled, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

Click Chemistry Reaction: Proceed with the click chemistry protocol to attach a reporter molecule to the incorporated DHA-alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Imaging

This protocol outlines the "click" reaction to conjugate an azide-functionalized fluorophore to the alkyne-tagged DHA within fixed cells.

-

Prepare Click Reaction Cocktail: Prepare the following stock solutions:

-

Azide-fluorophore (e.g., Azide-Alexa Fluor 488): 10 mM in DMSO

-

Copper(II) sulfate (B86663) (CuSO4): 100 mM in water

-

Reducing agent (e.g., sodium ascorbate): 100 mM in water (prepare fresh)

-

Copper-chelating ligand (e.g., THPTA or TBTA): 200 mM in water or DMSO/tBuOH

-

-

Reaction Setup: For each sample, prepare the click reaction cocktail by sequentially adding the components to PBS. A typical final concentration would be:

-

Azide-fluorophore: 10-50 µM

-

CuSO4: 1 mM

-

Ligand: 2 mM (to stabilize the Cu(I) ion)

-

Sodium ascorbate: 4 mM

-

-

Labeling: Add the click reaction cocktail to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Imaging: Wash the cells several times with PBS to remove unreacted reagents. Counterstain with a nuclear stain (e.g., DAPI) if desired. Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways involving DHA-alkyne.

Click Chemistry Reaction Workflow

Caption: General workflow of the CuAAC click chemistry reaction.

Metabolic Labeling and Imaging Workflow

Caption: Workflow for metabolic labeling and imaging of lipids using DHA-alkyne.

Simplified DHA Metabolic Pathway

Caption: Simplified metabolic fate of DHA, traced by DHA-alkyne.

References

An In-Depth Technical Guide to Click Chemistry with Fatty Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, fatty acids and their metabolites are not merely structural components of membranes or sources of energy; they are pivotal signaling molecules that orchestrate a myriad of physiological and pathological processes. The study of these lipid molecules, however, has been historically challenging due to their dynamic nature and structural complexity. The advent of click chemistry, a suite of bioorthogonal reactions, has revolutionized our ability to visualize, track, and quantify fatty acids and their modified products within living systems. This technical guide provides a comprehensive overview of the principles and applications of click chemistry utilizing fatty acid analogs, offering detailed methodologies and quantitative insights for researchers in lipid biology and drug development.

At its core, this approach involves the metabolic incorporation of fatty acid analogs bearing a bioorthogonal handle—typically a terminal alkyne or azide (B81097) group—into cellular lipids and acylated proteins.[1][2] These handles serve as latent reporters that can be selectively and efficiently "clicked" to a complementary probe bearing a fluorescent dye or an affinity tag, enabling a wide range of downstream analyses.[2][3] This strategy circumvents the limitations of traditional methods like radiolabeling, offering a safer, more versatile, and highly sensitive toolkit for lipid research.[2]

Core Principles of Click Chemistry in Lipid Research

Click chemistry encompasses a set of reactions characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and aqueous environments. The two most prominent click reactions employed in conjunction with fatty acid analogs are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole.[3] This reaction is the cornerstone of many click chemistry applications in fixed cells or cell lysates due to its rapid kinetics and high efficiency.

References

A Technical Guide to Docosahexaenoic Acid Alkyne as a Probe for Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of docosahexaenoic acid alkyne (DHA-alkyne) as a powerful chemical probe for investigating lipid metabolism. It covers the underlying principles, detailed experimental protocols, and data interpretation, offering a comprehensive resource for professionals in life sciences and drug discovery.

Introduction: The Significance of Docosahexaenoic Acid (DHA)

Docosahexaenoic acid (DHA) is a critical omega-3 polyunsaturated fatty acid (PUFA) essential for human health.[1][2] It is a primary structural component of the human brain, cerebral cortex, skin, and retina.[3] Beyond its structural role, DHA and its oxidized metabolites are involved in vital biological processes, including the resolution of inflammation and immune system function.[1][2] However, the precise molecular mechanisms governing DHA's metabolism and its interaction with cellular machinery remain areas of intense investigation.[1][4] Traditional methods like radiolabeling, while foundational, present handling and disposal challenges, paving the way for more modern techniques.[5][6]

DHA-Alkyne: A Bio-orthogonal Chemical Probe

To overcome the limitations of older methods, researchers have developed bio-orthogonal chemical probes. These are modified molecules that can participate in cellular metabolism without significantly altering the cell's natural behavior. DHA-alkyne is one such probe, an analogue of DHA featuring a terminal alkyne group (a carbon-carbon triple bond).[5][7]

This small alkyne tag is the key to its utility. It is biologically inert within the cell but can undergo a highly specific and efficient chemical reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] This reaction allows researchers to "click" on a reporter molecule—such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification—to the alkyne handle after the DHA probe has been incorporated into cellular lipids and proteins.[1][4][8] This bio-orthogonal approach enables the sensitive and specific detection, visualization, and identification of DHA-containing molecules.[5]

Core Concepts and Workflow

The use of DHA-alkyne as a probe follows a logical workflow, enabling diverse applications from cellular imaging to in-depth lipidomics and proteomics.

Caption: General workflow for using DHA-alkyne probes in lipid metabolism studies.

Data Presentation: Probe Characteristics and Applications

Quantitative data is essential for experimental design. The tables below summarize the key properties of the DHA-alkyne probe and provide examples of its application in identifying lipid species.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaen-21-ynoic acid | [7][10] |

| Molecular Formula | C₂₂H₂₈O₂ | [7][10] |

| Molecular Weight | 324.5 g/mol | [7][10] |

| Purity | ≥98% | [10] |

| Formulation | Typically supplied as a solution in ethanol (B145695) | [7][10] |

| Common Synonyms | DHA-alkyne, FA 22:8, Click Tag™ DHA Alkyne |[7][10][11] |

Table 2: Representative Lipid Classes Identified Using Alkyne Probes

| Lipid Class | Description | Analytical Method |

|---|---|---|

| Phospholipids (PLs) | Major components of cell membranes. DHA is highly enriched in phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS) in neural tissues. | LC-MS/MS |

| Triacylglycerols (TGs) | Primary form of energy storage in cells. Alkyne fatty acid tracers can monitor the synthesis and degradation of TGs.[6] | LC-MS/MS |

| Sphingomyelin (SM) | A type of sphingolipid found in animal cell membranes, especially in the myelin sheath. | LC-MS/MS |

| Acyl-CoAs | Activated form of fatty acids, central to lipid metabolism. | Targeted Mass Spectrometry |

DHA Metabolism and Probe Interrogation

DHA is not static; it is actively metabolized into various signaling molecules. The DHA-alkyne probe can be used to trace these pathways and identify the enzymes involved. For example, DHA can be metabolized to 17-hydroxydocosahexaenoic acid (17-HDHA), which is further converted to 17-oxo-DHA by enzymes like Prostaglandin Reductase 1 (PTGR1).[1][4] Using a photoreactive version of the DHA-alkyne probe, PTGR1 was identified as a key interaction partner.[1][4]

Caption: Pathway of DHA metabolism and the role of PTGR1.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving DHA-alkyne.

This protocol describes the incorporation of DHA-alkyne into cellular lipids in a standard cell culture system.

-

Cell Seeding: Plate mammalian cells (e.g., HeLa, BV-2 microglia, or primary macrophages) on glass coverslips (for imaging) or in multi-well plates (for biochemical analysis) at a density that ensures they reach 70-80% confluency on the day of the experiment.

-

Probe Preparation: Prepare a stock solution of DHA-alkyne in ethanol or DMSO. On the day of the experiment, dilute the stock solution in complete cell culture medium to a final working concentration, typically ranging from 1 µM to 20 µM.[12][13]

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the medium containing DHA-alkyne.

-

Incubation: Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a humidified CO₂ incubator.[12] The optimal incubation time may vary depending on the cell type and metabolic rate and should be determined empirically.

-

Cell Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated DHA-alkyne. For some applications, a wash with PBS containing 1% delipidated bovine serum albumin (BSA) can help remove residual fatty acids from the cell surface.[12]

-

Proceed to Fixation (Protocol 2) or Lysis (Protocol 3).

This protocol details the procedure for attaching a fluorescent reporter to metabolically incorporated DHA-alkyne for cellular imaging.[12]

-

Cell Fixation: Fix the washed cells with 3.7-4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the fixed cells twice with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 or Saponin in PBS for 10 minutes to allow the click reagents to access intracellular components.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 100 µL final volume:

-

Azide-fluorophore (e.g., Azide-Alexa Fluor 488): 1-5 µM

-

Copper(II) Sulfate (CuSO₄): 100 µM - 1 mM

-

Copper ligand (e.g., TBTA or picolyl azide-based reporters for improved sensitivity): 5x molar excess over copper

-

Reducing Agent (e.g., Sodium Ascorbate): 1-5 mM (freshly prepared)

-

Buffer: 100 mM HEPES or PBS, pH 7.4

-

Important: Add the sodium ascorbate (B8700270) last to initiate the reduction of Cu(II) to the catalytic Cu(I) species.

-

-

Click Reaction: Remove the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS. A wash with a copper chelator like EDTA can be included to quench any remaining copper.

-

Counterstaining (Optional): Stain the nuclei with DAPI or Hoechst for 5 minutes.

-

Mounting and Imaging: Wash again with PBS, mount the coverslips on microscope slides using an anti-fade mounting medium, and image using a fluorescence or confocal microscope.

This protocol is for tagging incorporated DHA-alkyne with biotin for subsequent enrichment and mass spectrometry analysis.

-

Cell Lysis: After metabolic labeling and washing (Protocol 1), scrape the cells into a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

-

Lysate Clarification: Sonicate the lysate briefly to shear DNA and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

-

Click Reaction: To a normalized amount of protein lysate (e.g., 1 mg), add the click reaction components:

-

Azide-Biotin conjugate: 50-100 µM

-

Copper(II) Sulfate (CuSO₄): 1 mM

-

Ligand (e.g., TBTA): 5 mM

-

Reducing Agent (e.g., TCEP or Sodium Ascorbate): 1-5 mM

-

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

Affinity Purification:

-

Add streptavidin-conjugated magnetic beads or agarose (B213101) resin to the reaction mixture.

-

Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated molecules to bind to the beads.

-

-

Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins and lipids. Use a series of stringent washes (e.g., with high salt buffer, urea, and finally PBS).

-

Elution and Sample Preparation for Mass Spectrometry:

-

For Lipids: Elute the bound lipids from the beads using an organic solvent mixture (e.g., chloroform:methanol). Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

For Proteins: Elute the proteins by boiling in SDS-PAGE sample buffer. Alternatively, perform on-bead digestion with trypsin to generate peptides for proteomic analysis. The resulting peptides can then be analyzed by LC-MS/MS to identify the proteins that were labeled with or closely associated with the DHA-alkyne probe.

-

Workflow for Target Identification

The combination of a photoreactive group with the alkyne handle on the DHA probe allows for the covalent capture and subsequent identification of specific protein interaction partners.

Caption: Proteomics workflow for identifying DHA-interacting proteins.

Conclusion

This compound is a versatile and powerful tool for the study of lipid metabolism. Its ability to be metabolically incorporated into diverse lipid species, combined with the specificity of click chemistry, allows for unprecedented insight into the localization, trafficking, and protein interactions of DHA.[5] The protocols and workflows outlined in this guide provide a robust framework for researchers to apply this technology, paving the way for new discoveries in the roles of omega-3 fatty acids in health and disease.

References

- 1. Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 6. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound - Cayman Chemical [bioscience.co.uk]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Proteomics Reveals Docosahexaenoic Acid-Mediated Neuroprotective Effects in Lipopolysaccharide-Stimulated Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Early studies on DHA-alkyne incorporation in cells

An In-depth Technical Guide to Early Methodologies for DHA-Alkyne Incorporation in Cells

Introduction